molecular formula C16H36N4 B1234632 Tetrabutylammonium azide CAS No. 993-22-6

Tetrabutylammonium azide

Cat. No.: B1234632
CAS No.: 993-22-6
M. Wt: 284.48 g/mol
InChI Key: GMRIOAVKKGNMMV-UHFFFAOYSA-N
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Description

Tetrabutylammonium azide is an organic azide compound with the chemical formula C16H36N4 . It is a white crystalline solid that is highly reactive and finds extensive use in organic synthesis. The compound is known for its solubility in both polar and nonpolar solvents, making it versatile for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium azide can be synthesized through a liquid-liquid ion exchange process. This involves contacting tetrabutylammonium bromide dissolved in a polar, water-immiscible solvent (such as methylene chloride) with a saturated solution of sodium azide . The reaction proceeds as follows: [ \text{NBu}_4\text{Br} + \text{NaN}_3 \rightarrow \text{NBu}_4\text{N}_3 + \text{NaBr} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions such as temperature, solvent choice, and reaction time .

Types of Reactions:

Common Reagents and Conditions:

    Solvents: Toluene, methylene chloride, and other nonpolar solvents.

    Reagents: Alkyl halides, primary azides, and various catalysts.

Major Products:

Scientific Research Applications

Synthesis of Alkyl Azides

Tetrabutylammonium azide is primarily utilized for the synthesis of alkyl azides through a metal-free azidation process. In a study conducted by Wang et al. (2019), this compound was employed to react with alkyl halides in a non-polar solvent (toluene), resulting in rapid and nearly quantitative formation of alkyl azides. This method is particularly advantageous as it avoids the use of metals and polar solvents, making it environmentally friendly and efficient .

Polymer Chemistry

Azido-end Polymethacrylates : The use of this compound extends to polymer chemistry, where it facilitates the synthesis of azido-end polymethacrylates. The reaction between this compound and halide-end polymethacrylates enables the production of polymers with specific end-group functionalities, which can be crucial for further modifications and applications in materials science .

Functional Polymers : The incorporation of azide groups into polymers allows for subsequent click chemistry reactions, such as the Huisgen cycloaddition with alkynes, leading to a variety of functionalized materials. This capability is essential for developing advanced materials with tailored properties for applications in drug delivery, coatings, and sensors .

Organic Synthesis

Oxidative α-Azidation : this compound has been successfully used in oxidative α-azidation reactions of carbonyl compounds. For instance, Mairhofer et al. reported that using sodium azide in conjunction with tetrabutylammonium iodide catalyzed the formation of α-azido-β-ketocarbonyl compounds under mild conditions. This method demonstrates the reagent's versatility in facilitating complex organic transformations while maintaining high yields .

Heterocyclic Compounds : this compound also plays a role in synthesizing heteroarylannulated bicyclic morpholines and cyanamide-based inhibitors for various biological targets. These compounds are valuable in medicinal chemistry due to their potential therapeutic applications .

Spectroscopic Studies

This compound has been utilized in spectroscopic studies to obtain infrared spectra of carbonyl diazides. The compound's ability to facilitate matrix-isolation techniques has enabled researchers to investigate the properties of diazides in both solid-state and gas-phase environments, providing insights into their structural characteristics .

Case Studies

Application Description Reference
Alkyl Azides Synthesis Rapid synthesis from alkyl halides without metals or polar solvents
Azido-end Polymethacrylates Formation of functionalized polymers for click chemistry applications
Oxidative α-Azidation Catalyzed reaction yielding α-azido-β-ketocarbonyl compounds
Heterocyclic Compounds Synthesis Development of biologically active compounds using this compound
Spectroscopic Studies Investigation of carbonyl diazides using matrix-isolation techniques

Mechanism of Action

The mechanism of action of tetrabutylammonium azide involves its ability to act as a nucleophile in substitution reactions. The azide ion (( \text{N}_3^- )) attacks electrophilic centers, leading to the formation of new chemical bonds. In oxidative transformations, it facilitates the conversion of primary azides to nitriles through an aerobic process .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its solubility in both polar and nonpolar solvents, making it highly versatile for a wide range of reactions. Its ability to act as both a reagent and a catalyst further enhances its utility in scientific research and industrial applications .

Biological Activity

Tetrabutylammonium azide (TBAA), a quaternary ammonium salt, has garnered attention in various fields, particularly in organic synthesis and polymer chemistry. This article explores its biological activity, including its role as a catalyst in synthetic processes and its potential therapeutic applications.

Overview of this compound

TBAA is known for its utility in facilitating azidation reactions without the need for metal catalysts. Its structure allows it to act effectively in nonpolar solvents, making it a versatile reagent in organic chemistry. The compound is often employed to synthesize azido-end polymethacrylates, which have applications in drug delivery systems and materials science .

1. Enzymatic Inhibition

Recent studies indicate that TBAA exhibits inhibitory effects on certain enzymes, which can prevent oxidative damage to cells. This property suggests a potential role in reducing autoimmune responses and protecting against oxidative stress . The mechanism by which TBAA exerts these effects involves the modulation of enzyme activity that is crucial for maintaining cellular homeostasis.

2. Synthesis of Bioactive Compounds

TBAA has been utilized in the synthesis of various bioactive compounds, particularly in the formation of azides from alkyl halides. This transformation is significant as azides are precursors for a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. The efficiency of TBAA in these reactions is noteworthy due to its ability to facilitate rapid and quantitative conversions without toxic byproducts .

Case Study 1: Synthesis of Azido-End Polymethacrylates

In a study conducted by Liu and Goto, TBAA was used to synthesize azido-end polymethacrylates through a metal-free process. The authors reported that the reaction between TBAA and low-mass alkyl halides yielded high conversion rates, demonstrating the compound's effectiveness as an azidation reagent. The resulting polymethacrylates exhibited potential for use in biomedical applications due to their biocompatibility and functionalizability .

Case Study 2: Enzyme Inhibition and Oxidative Stress

Another investigation highlighted the protective effects of TBAA against oxidative stress-induced cellular damage. The study demonstrated that TBAA could inhibit specific enzymes involved in oxidative pathways, thereby reducing cell death in models subjected to oxidative insults. This finding underscores the compound's potential as a therapeutic agent in managing oxidative stress-related conditions .

Research Findings

Study Findings Implications
Liu et al. (2019)Demonstrated efficient synthesis of azido-end polymethacrylates using TBAAPotential applications in drug delivery systems
Enzyme inhibition studyTBAA inhibited enzymes linked to oxidative stressSuggests therapeutic potential for autoimmune diseases

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing high-purity Tetrabutylammonium azide, and how do synthesis methods impact its reactivity?

  • Methodological Answer : The synthesis of this compound (TBAA) typically involves reacting tetrabutylammonium hydroxide or chloride with sodium azide. However, impurities such as residual solvents (e.g., DMF) or water can persist if purification steps are inadequate. For example, aqueous synthesis routes may yield hygroscopic crystals requiring vacuum drying and storage in anhydrous conditions . Commercial TBAA (e.g., Aldrich) is often preferred for critical reactions due to higher purity, but its hygroscopic nature demands glovebox handling to prevent moisture absorption, which can compromise azide stability .

Q. How should this compound be stored and handled to ensure safety and stability?

  • Methodological Answer : TBAA must be stored in airtight containers under inert gas (e.g., argon) at low temperatures (0–6°C) to minimize decomposition. Its hygroscopicity necessitates handling in a glovebox or desiccator. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, is critical to avoid skin contact. Contaminated gloves should be removed using a "peel-off" technique to prevent exposure .

Q. What role does this compound play in click chemistry reactions?

  • Methodological Answer : TBAA serves as a phase-transfer catalyst in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating azide group transfer in biphasic systems. Its quaternary ammonium structure enhances solubility in organic solvents, enabling efficient azide coupling with alkynes. Researchers should optimize stoichiometry (1.1–1.5 equivalents) and solvent polarity (e.g., THF or DCM) to maximize yield .

Advanced Research Questions

Q. How do solvent selection and substrate purity influence the efficiency of TBAA-mediated azidation reactions?

  • Methodological Answer : TBAA’s solubility varies with solvent polarity. In non-polar solvents (e.g., toluene), it may form suspensions but still react heterogeneously, enabling solvent-free protocols. However, substrate purity is critical: undistilled aldehydes can introduce side reactions (e.g., oxidation), reducing yields by >20% . Pre-distillation of substrates and solvent degassing (via freeze-pump-thaw cycles) are recommended for reproducibility.

Q. What mechanistic advantages does TBAA offer over alternative azidating agents like DPPA or TMSA?

  • Methodological Answer : Unlike diphenyl phosphoryl azide (DPPA) or trimethylsilyl azide (TMSA), TBAA avoids silicon- or phosphorus-containing byproducts, simplifying purification. Its ionic nature enhances compatibility with polar aprotic solvents (e.g., acetonitrile), making it ideal for microreactor systems. However, TMSA may be preferable for moisture-sensitive reactions due to TBAA’s hygroscopicity .

Q. How can researchers resolve contradictions in TBAA synthesis protocols leading to variable reaction outcomes?

  • Methodological Answer : Discrepancies in yields often stem from trace water or solvent residues. For example, TBAA synthesized via tetrabutylammonium chloride and sodium azide in DMF may retain solvent, requiring rigorous washing with diethyl ether. Characterization via IR spectroscopy (azide peak at ~2145 cm⁻¹) and Karl Fischer titration (to confirm <0.1% water) ensures batch consistency .

Q. What strategies optimize TBAA use in continuous-flow azidation reactions?

  • Methodological Answer : In microreactors, TBAA dissolved in acetonitrile can be mixed with iodine monochloride and aldehydes via T-junctions. Flow rates (0.1–0.5 mL/min) and tubing length (≥30 cm) must balance residence time with reagent stability. Precise temperature control (20–25°C) prevents azide decomposition, while inline IR monitoring detects intermediate formation .

Properties

IUPAC Name

tetrabutylazanium;azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRIOAVKKGNMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10549-76-5 (Parent)
Record name 1-Butanaminium, N,N,N-tributyl-, azide (1:1)
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DSSTOX Substance ID

DTXSID1061360
Record name 1-Butanaminium, N,N,N-tributyl-, azide
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Molecular Weight

284.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

993-22-6
Record name 1-Butanaminium, N,N,N-tributyl-, azide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=993-22-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanaminium, N,N,N-tributyl-, azide (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanaminium, N,N,N-tributyl-, azide (1:1)
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Record name 1-Butanaminium, N,N,N-tributyl-, azide
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Record name 1-Butanaminium, N,N,N-tributyl-, azide (1:1)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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